molecular formula C15H25N3O6 B12905261 Boc-Pro-Ala-Gly-OH

Boc-Pro-Ala-Gly-OH

Cat. No.: B12905261
M. Wt: 343.38 g/mol
InChI Key: YUZAMVJFOVNJLN-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Pro-Ala-Gly-OH is a peptide compound composed of the amino acids proline, alanine, and glycine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the proline. This compound is commonly used in peptide synthesis and biochemical studies due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Pro-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Boc-protected proline to a resin. The subsequent amino acids, alanine and glycine, are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-Pro-Ala-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products

Mechanism of Action

The mechanism of action of Boc-Pro-Ala-Gly-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group of proline, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptides and proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1

InChI Key

YUZAMVJFOVNJLN-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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